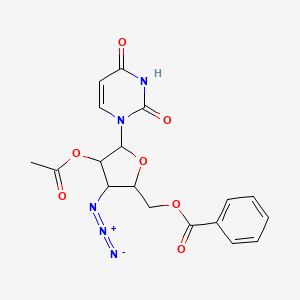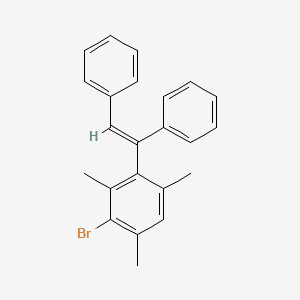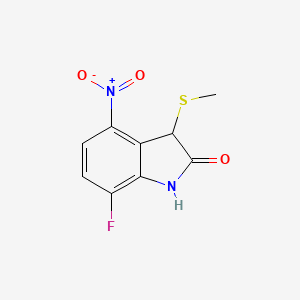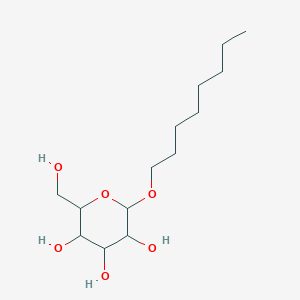
p-Tolyl-aceticaciddimethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tolyl-aceticaciddimethylamide is an organic compound with the molecular formula C11H15NO. It is derived from p-tolylacetic acid, where the carboxyl group is converted into a dimethylamide group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
p-Tolyl-aceticaciddimethylamide can be synthesized through several methods. One common approach involves the reaction of p-tolylacetic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
Formation of p-Tolylacetyl Chloride:
p-Tolylacetic acid is treated with thionyl chloride to form p-tolylacetyl chloride.C9H9COOH+SOCl2→C9H9COCl+SO2+HCl
The p-tolylacetyl chloride is then reacted with dimethylamine to form this compound.Amidation: C9H9COCl+HN(CH3)2→C9H9CON(CH3)2+HCl
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
p-Tolyl-aceticaciddimethylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-tolylacetic acid or further to p-toluic acid under strong oxidizing conditions.
Reduction: Reduction can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
- p-Tolylacetic acid, p-toluic acid. p-Tolyl-ethylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
p-Tolyl-aceticaciddimethylamide is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound derivatives are explored for their potential biological activities, such as anti-inflammatory and analgesic properties. It can also be used in the design of enzyme inhibitors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mecanismo De Acción
The mechanism of action of p-Tolyl-aceticaciddimethylamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamide group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
p-Tolylacetic acid: The parent compound with a carboxyl group instead of a dimethylamide group.
p-Toluic acid: An oxidized form of p-tolylacetic acid.
p-Tolyl-ethylamine: A reduced form of p-Tolyl-aceticaciddimethylamide.
Uniqueness
This compound is unique due to the presence of the dimethylamide group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various chemical processes.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-9-4-6-10(7-5-9)8-11(13)12(2)3/h4-7H,8H2,1-3H3 |
Clave InChI |
BUPWIEJFVYWBHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)






![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)

![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)


![6-Bromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12097859.png)

